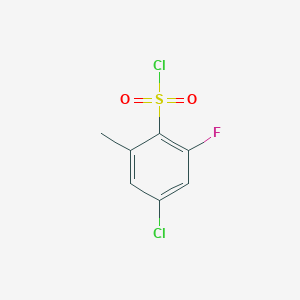

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Specific chemical reactions involving “4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride” are not available in the search results. Sulfonyl chlorides, in general, are reactive and can participate in various organic reactions, such as substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. A similar compound, “4-Fluoro-2-methylbenzenesulfonyl chloride”, is described as a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen

Activation of Hydroxyl Groups

Research involving 4-fluorobenzenesulfonyl chloride (a compound similar to 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride) demonstrates its utility in activating hydroxyl groups of polymeric carriers. This reagent facilitates the covalent attachment of biological molecules to various solid supports, such as polystyrene microspheres and Sepharose beads, under mild conditions. Such activation is critical for developing bioselective separation technologies, potentially applicable in therapeutic interventions, including the separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Novel Synthesis Pathways

The synthesis of complex molecules often requires innovative approaches to construct the desired molecular architecture efficiently. A study on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, demonstrates a novel synthesis route involving chlorosulfonation. Such methodologies are crucial for the production of intermediates used in manufacturing pesticides and pharmaceuticals, highlighting the role of sulfonyl chlorides in synthesizing functionally diverse chemical entities (Xiao-hua Du et al., 2005).

Photochemical and Catalytic Reactions

Fluoroalkylsulfonyl chlorides, including those similar to this compound, are used as fluorinated radical sources in photochemical conditions mediated by copper. These reactions add fluoroalkyl groups to electron-deficient alkenes, leading to α-chloro-β-fluoroalkylcarbonyl products. Such processes illustrate the compound's utility in creating fluorinated molecules, essential in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity (Tang & Dolbier, 2015).

Dehydrogenation and Cationic Stabilization

Dehydrogenation reactions at cationic N-heterocyclic carbene stabilized metal centers demonstrate the versatility of related sulfonyl chloride compounds in facilitating complex chemical transformations. These reactions are crucial for understanding and developing new catalytic processes that can dehydrogenate saturated bonds, offering potential applications in organic synthesis and industrial chemistry (Tang, Thompson, & Aldridge, 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHKADGPJZOXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

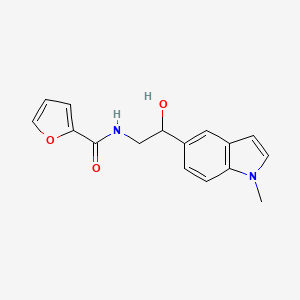

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)

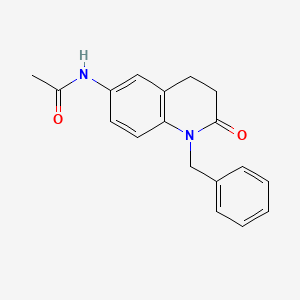

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)

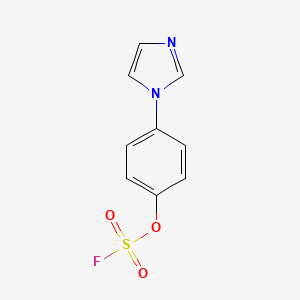

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)